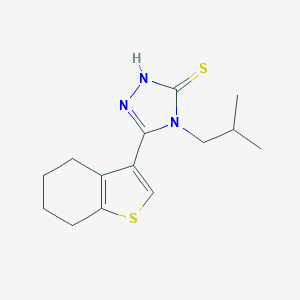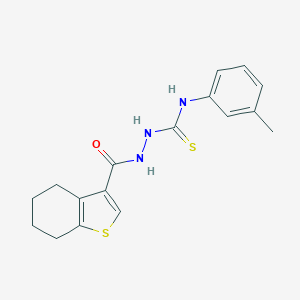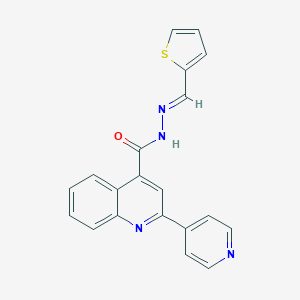![molecular formula C18H21ClN2O2S B456749 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine CAS No. 438234-76-5](/img/structure/B456749.png)
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine, also known as CES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CES is a piperazine-based compound that has been synthesized and studied for its potential applications in the field of pharmacology.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has been used in various scientific research applications due to its potential pharmacological properties. It has been studied as a potential antidepressant, anxiolytic, and analgesic agent. 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has also shown promising results in the treatment of neuropathic pain and neuroinflammation. In addition, 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has been shown to increase the levels of these neurotransmitters, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, which may contribute to its potential therapeutic effects in the treatment of neuroinflammation. 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has also been shown to increase the levels of neurotrophic factors, which may contribute to its potential antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a highly pure compound that can be synthesized with high reproducibility. It has also been shown to have low toxicity levels in animal models, making it a safe compound for research purposes. However, 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. In addition, 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has a short half-life, which may limit its potential therapeutic applications.
Direcciones Futuras
For the study of 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine include the exploration of its potential use in the treatment of neurodegenerative diseases and the development of new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine involves the reaction of 3-chloroaniline and 4-ethylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction yields 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine as a white solid with a high purity level. The synthesis process has been optimized to ensure the reproducibility of the compound, making it a reliable source for scientific research.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-2-15-6-8-18(9-7-15)24(22,23)21-12-10-20(11-13-21)17-5-3-4-16(19)14-17/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNPQTGKFFJJOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-ethyl-4-nitro-1H-pyrazol-3-yl)[(7E)-7-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone](/img/structure/B456666.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(4-butoxyphenyl)quinolin-4-yl]methanone](/img/structure/B456667.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B456668.png)
![5-(5-chlorothiophen-2-yl)-N-cyclohexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456669.png)
![Ethyl 5-(dimethylcarbamoyl)-2-({[5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B456672.png)
![5-(5-Ethyl-2-thienyl)-2-[(4-{[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,4-diazepan-1-yl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456674.png)
![3,5-bis(difluoromethyl)-1-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456675.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456677.png)
![[5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B456680.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B456682.png)


![N-[3-(4-methylphenoxy)-5-nitrophenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B456686.png)